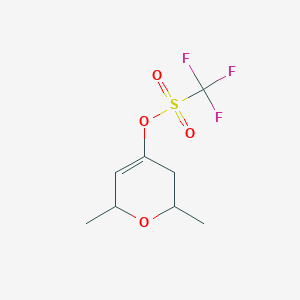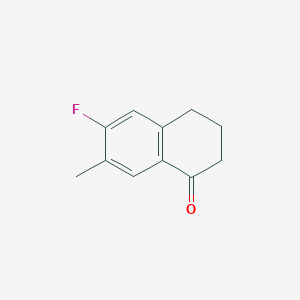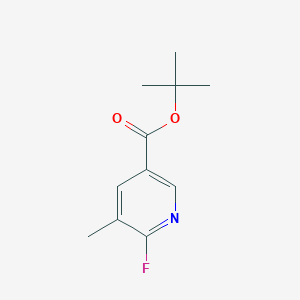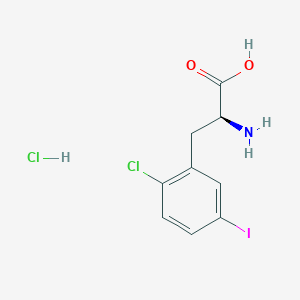![molecular formula C11H18F3NO2 B13040024 3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid](/img/structure/B13040024.png)
3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butylbicyclo[111]pentan-1-amine; trifluoroacetic acid is a compound that combines the bicyclo[111]pentane structure with a tert-butyl group and an amine functionality, paired with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylbicyclo[1.1.1]pentan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane core followed by the introduction of the tert-butyl group and the amine functionality. One common approach is to start with a bicyclo[1.1.1]pentane precursor and perform a series of functional group transformations to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylbicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The tert-butyl group or the amine functionality can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or oxides, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-tert-butylbicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and specificity of the compound. The tert-butyl group and amine functionality can participate in hydrogen bonding and electrostatic interactions, affecting the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
- 3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid is unique due to its combination of the bicyclo[1.1.1]pentane core with a tert-butyl group and an amine functionality. This structural arrangement provides distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H18F3NO2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
3-tert-butylbicyclo[1.1.1]pentan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17N.C2HF3O2/c1-7(2,3)8-4-9(10,5-8)6-8;3-2(4,5)1(6)7/h4-6,10H2,1-3H3;(H,6,7) |
InChI Key |
NKTOQZWDMOHVRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


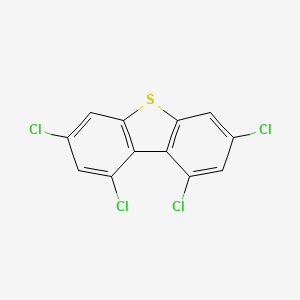


![Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13039968.png)

![(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13039981.png)
